1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol
Description
1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol is an amino alcohol derivative featuring a propan-2-ol core substituted with a 4-fluorophenylpropylamino group. It is structurally related to intermediates used in organic synthesis, such as 1-(4-fluorophenyl)propan-2-ol, which serves as a precursor in reactions like borylation and diborylation of alkyl halides (e.g., yielding 1-fluoro-4-(2-(phenylsulfonyl)propyl)benzene) .
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)propylamino]propan-2-ol |
InChI |
InChI=1S/C12H18FNO/c1-3-12(14-8-9(2)15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
XFJJPQDRTLRSKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and propylamine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reductive amination with propylamine to form 1-(4-fluorophenyl)propan-1-amine.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the second carbon position, resulting in the formation of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The amino alcohol moiety allows it to form hydrogen bonds and interact with active sites, potentially modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(Isopropylamino)-3-(2-naphthyloxy)propan-2-ol
Structure: Propan-2-ol core with isopropylamino and 2-naphthyloxy substituents. Key Differences:
- The naphthyloxy group increases aromatic bulk compared to the 4-fluorophenylpropyl chain in the target compound, likely enhancing lipophilicity (predicted logP ~3.5 vs. ~2.8 for the target).
- Synthesis: Prepared via nucleophilic substitution or coupling reactions, differing from the reductive amination route hypothesized for the target compound .
1-(4-Fluorophenyl)propan-2-ol (Parent Alcohol)
Structure : Propan-2-ol with a 4-fluorophenyl group directly attached.
Key Differences :
- Lacks the amino group, resulting in reduced basicity and altered solubility (water solubility ~10 mg/mL vs. <1 mg/mL for the amino derivative).
- Used as a precursor in synthesizing sulfonylated derivatives, highlighting its utility in introducing fluorinated motifs .
Metoprolol Succinate
Structure: 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol hemisuccinate. Key Differences:
- Phenoxy and methoxyethyl groups confer β1-adrenergic receptor selectivity, unlike the target compound’s 4-fluorophenylpropylamino group, which may target different pathways.
- The succinate salt enhances water solubility (logP ~1.5 vs. ~2.8 for the target), critical for oral bioavailability .
ACI-INT-205 (1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-1-yl]-3-[(1-methyl ethyl)amino]propan-2-ol)
Structure: Bis-isopropylamino-propan-2-ol with indolyl and phenoxy groups. Key Differences:
- Higher molecular weight (MW ~450 vs. ~253 for the target) may limit blood-brain barrier penetration .
Data Tables
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol | C₁₂H₁₇FNO | 225.27 | ~2.8 | 4-Fluorophenylpropylamino, propan-2-ol |
| 1-(Isopropylamino)-3-(2-naphthyloxy)propan-2-ol | C₁₆H₂₁NO₂ | 283.35 | ~3.5 | Naphthyloxy, isopropylamino |
| Metoprolol Succinate | C₁₅H₂₅NO₃·C₄H₆O₄ | 684.82 | ~1.5 | Phenoxy, methoxyethyl, isopropylamino |
| 1-(4-Fluorophenyl)propan-2-ol | C₉H₁₁FO | 154.18 | ~2.1 | 4-Fluorophenyl, propan-2-ol |
Research Findings and Discussion
- Synthetic Routes : The target compound may be synthesized via reductive amination of 1-(4-fluorophenyl)propan-2-one, leveraging methodologies similar to those used for arylalkylamine derivatives .
- Physicochemical Properties : The fluorine atom and propyl chain balance polarity and lipophilicity, making the compound a candidate for central nervous system (CNS) drug development if blood-brain barrier penetration is achievable .
Biological Activity
1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol, also known as 1-[1-(4-fluorophenyl)ethylamino]propan-2-ol, is an organic compound with significant potential in medicinal chemistry. Its structure includes a fluorophenyl group, which enhances its biological activity through various interactions with molecular targets. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H16FNO
- Molecular Weight : 197.25 g/mol
- IUPAC Name : 1-{[1-(4-fluorophenyl)propyl]amino}propan-2-ol
The presence of the fluorine atom in the phenyl ring is crucial as it imparts unique electronic properties that enhance the compound's reactivity and binding affinity to biological targets.
Biological Activity Overview
The biological activity of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol is primarily associated with its interactions with neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may influence various physiological responses, particularly in the context of neurological disorders and metabolic diseases.
- Receptor Interaction : The compound has shown potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can affect mood regulation and cognitive functions.
- Enzyme Inhibition : Research indicates that 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol may inhibit specific enzymes involved in metabolic pathways, suggesting its use in treating metabolic disorders.
Pharmacological Properties
The pharmacological profile of this compound reveals several promising properties:
- Binding Affinity : The fluorophenyl group enhances binding affinity to various receptors, which is critical for its effectiveness as a therapeutic agent.
- Therapeutic Potential : Early evaluations indicate potential applications in treating conditions such as depression, anxiety, and metabolic syndromes due to its interaction with neurotransmitter systems.
Comparative Analysis with Analog Compounds
A comparative analysis with structurally similar compounds highlights the uniqueness of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol:
| Compound Name | Key Differences |
|---|---|
| 1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol | Contains chlorine instead of fluorine |
| 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol | Contains a methyl group instead of fluorine |
| 1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol | Contains bromine instead of fluorine |
The distinct electronic properties imparted by the fluorine atom contribute to enhanced biological activity compared to these analogs.
Study on Dopamine Transporter Inhibition
A notable study investigated the effects of similar compounds on the dopamine transporter (DAT). The findings indicated that compounds with a similar structure exhibited significant inhibition of DAT, suggesting that 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol could have comparable effects. Specifically, one derivative showed an affinity constant () of 23 nM for DAT, indicating strong binding potential .
Evaluation of Therapeutic Effects
In preclinical models focusing on psychostimulant abuse, compounds related to 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol demonstrated efficacy in reducing the reinforcing effects of drugs like cocaine and methamphetamine without inducing psychostimulant behaviors themselves. This suggests a potential therapeutic role in addiction treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
